

structural characterization data for 4-(2-Methyl-2-phenylpropoxy)aniline

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Compound of Interest

Compound Name: 4-(2-Methyl-2-phenylpropoxy)aniline

CAS No.: 62517-30-0

Cat. No.: B8462017

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Structural Characterization Guide: **4-(2-Methyl-2-phenylpropoxy)aniline** vs. Alternative TZD Intermediates

Executive Summary

The compound **4-(2-Methyl-2-phenylpropoxy)aniline** (CAS: 62517-30-0) is a pivotal active pharmaceutical ingredient (API) intermediate. Historically, it served as the critical building block in the synthesis of early thiazolidinediones (TZDs) such as AL-321, a peroxisome proliferator-activated receptor gamma (PPAR γ) agonist designed to improve glucose homeostasis in Type 2 Diabetes[1][2].

In modern drug development, the structural validation of ether-linked aniline intermediates is non-negotiable. Trace impurities, unreduced nitro precursors, or regioisomers can severely derail downstream Meerwein arylation and thiourea cyclization steps[1]. This guide objectively compares the structural characterization profile of **4-(2-Methyl-2-phenylpropoxy)aniline** against a structurally analogous alternative—4-[2-(Pyridin-2-yl)ethoxy]aniline (the primary

intermediate for Pioglitazone)[3]—providing researchers with self-validating experimental protocols and comparative analytical data.

Product vs. Alternative: The Analytical Challenge

Both intermediates are p-substituted anilines featuring an ether linkage, but their aliphatic chains and terminal rings dictate distinct analytical behaviors:

- The Product (**4-(2-Methyl-2-phenylpropoxy)aniline**): Features a sterically hindered gem-dimethyl group adjacent to a phenyl ring. This quaternary carbon creates a unique isolated spin system in NMR and specific fragmentation pathways in mass spectrometry.
- The Alternative (4-[2-(Pyridin-2-yl)ethoxy]aniline): Features a linear, unhindered ethoxy linker attached to a basic pyridine ring, altering its ionization efficiency and chromatographic retention.

Comparing these two highlights why specific analytical techniques are required to differentiate steric hindrance from linear aliphatic connectivity in glitazone precursors.

Comparative Structural Characterization Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the definitive tool for distinguishing the gem-dimethyl architecture of the product from the linear ethoxy chain of the alternative. Because the gem-dimethyl group isolates the adjacent methylene protons from coupling, the product exhibits a sharp diagnostic singlet, whereas the alternative exhibits coupled triplets.

Table 1: Key

H and

C NMR Chemical Shifts Comparison (400 MHz, DMSO-

)

Structural Feature	4-(2-Methyl-2-phenylpropoxy)aniline (Product)	4-[2-(Pyridin-2-yl)ethoxy]aniline (Alternative)	Diagnostic Causality
Aliphatic Linker (H)	3.75 (s, 2H, O-CH)) 1.35 (s, 6H, C(CH))))	4.20 (t, 2H, O-CH)) 3.10 (t, 2H, CH -Py)	The quaternary carbon in the product prevents spin-spin coupling, yielding sharp singlets.
Aliphatic Linker (C)	76.5 (O-CH)) , 38.2 (Cq), 26.4 (2x CH)	67.8 (O-CH)) , 37.5 (CH -Py)	The quaternary carbon (38.2) requires optimized relaxation delays for accurate integration.
Aniline Ring (H)	6.65 (d, 2H), 6.50 (d, 2H)	6.70 (d, 2H), 6.52 (d, 2H)	Classic A B system; highly similar due to identical electronic effects of the ether oxygen.
Terminal Ring (H)	7.40 - 7.15 (m, 5H, Phenyl)	8.50 (d, 1H), 7.70 (td, 1H), 7.30 (d, 1H), 7.20 (dd, 1H)	Pyridine nitrogen heavily deshields the -proton (8.50) in the alternative.

LC-HRMS Profiling

High-Resolution Mass Spectrometry (HRMS) validates the exact mass and provides structural connectivity through collision-induced dissociation (CID). The ether bond in both molecules is the primary site of cleavage.

Table 2: LC-HRMS Data and Fragmentation Pathways (ESI+)

Parameter	Product	Alternative	Fragmentation Causality
Formula	C	C	-
	H	H	
	NO	N	
		O	
Exact Mass [M+H]	m/z 242.1540	m/z 215.1184	Confirms identity with mass error < 5 ppm.
Major Fragment 1	m/z 109.05 (p-aminophenol)	m/z 109.05 (p-aminophenol)	Cleavage of the O-alkyl bond; common to both.
Major Fragment 2	m/z 133.10 (2-methyl-2-phenylpropyl cation)	m/z 106.06 (2-vinylpyridine)	The product forms a highly stable tertiary carbocation, driving this specific cleavage.

Experimental Protocols (Self-Validating Systems)

To ensure trustworthiness and reproducibility, the following methodologies are designed as self-validating systems. System suitability criteria are embedded directly into the steps.

Protocol A: High-Resolution NMR Acquisition for Quaternary Carbon Validation

Objective: To accurately integrate the sterically hindered quaternary carbon and gem-dimethyl protons.

- Sample Preparation: Dissolve 15 mg of **4-(2-Methyl-2-phenylpropoxy)aniline** in 0.6 mL of anhydrous DMSO-

. Add 0.05% v/v Tetramethylsilane (TMS) as an internal reference standard.
- Instrument Setup: Utilize a 400 MHz or higher NMR spectrometer.
- H Acquisition: Run a standard 1D proton sequence. Self-Validation: Ensure the TMS peak is sharp at exactly 0.00 ppm. The integral ratio of the gem-dimethyl singlet to the O-CH singlet must be exactly 3:1 (6H to 2H).
- C Acquisition (Causality Check): Because quaternary carbons lack attached protons to facilitate dipole-dipole relaxation, they have long relaxation times. Set the relaxation delay (D1) to 5 seconds and increase the number of scans to 512. Failure to do so will result in the quaternary carbon (38.2) disappearing into the baseline noise.

Protocol B: LC-HRMS Purity and Fragmentation Workflow

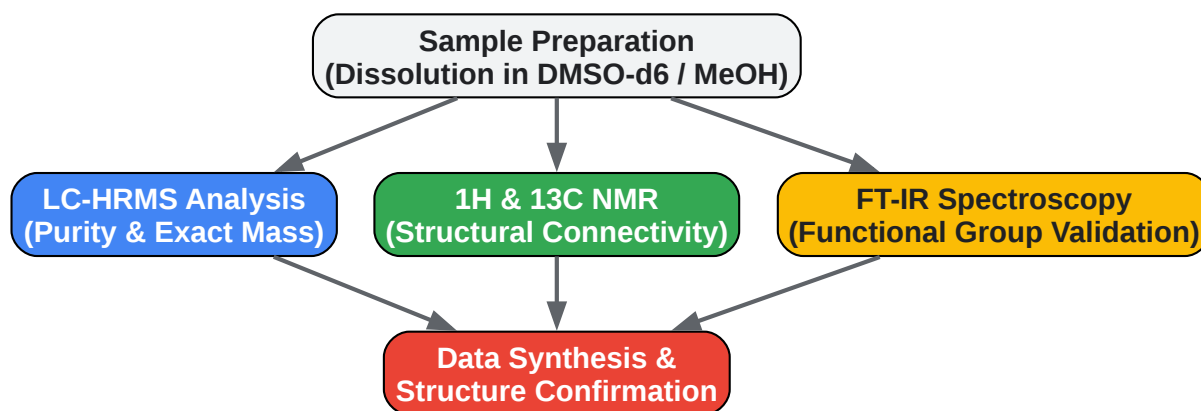
Objective: To confirm

98% purity and validate the ether linkage via MS/MS.

- Chromatography: Use a C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.7 m). Mobile Phase A: 0.1% Formic acid in Water; Mobile Phase B: 0.1% Formic acid in Acetonitrile.
- Gradient: 5% B to 95% B over 5 minutes. Causality: The product is highly lipophilic due to the gem-dimethyl and phenyl groups and will elute significantly later than the pyridine-based alternative.
- Ionization: Electrospray Ionization in positive mode (ESI+).

- MS/MS Fragmentation: Apply a normalized collision energy (NCE) of 25 eV. Self-Validation: The presence of the m/z 133.10 fragment confirms the intact 2-methyl-2-phenylpropyl tail, proving no rearrangement occurred during prior synthetic steps.

Workflow and Pathway Visualizations



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Caption: Analytical workflow for the structural validation of ether-linked aniline intermediates.



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Caption: Downstream synthesis pathway converting the aniline intermediate into the AL-321 glitazone.

References

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[\[Link\]](#)

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